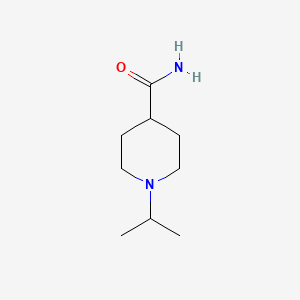

1-Isopropylpiperidine-4-carboxamide

CAS No.: 280115-83-5

Cat. No.: VC8095831

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 280115-83-5 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1-propan-2-ylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) |

| Standard InChI Key | HHDOKHDZYBOLAM-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCC(CC1)C(=O)N |

| Canonical SMILES | CC(C)N1CCC(CC1)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-isopropylpiperidine-4-carboxamide consists of a piperidine ring substituted at the fourth position with a carboxamide group (-CONH2) and at the first position with an isopropyl moiety (-CH(CH3)2). The compound exists as a free base with a molecular formula of C9H18N2O and a molecular weight of 170.26 g/mol, distinguishing it from its hydrochloride salt form (C9H19ClN2O, MW: 206.71 g/mol). Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | N-propan-2-ylpiperidine-4-carboxamide |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.26 g/mol |

| SMILES | CC(C)NC(=O)C1CCNCC1 |

| Boiling Point | 342.5±35.0°C (predicted) |

| LogP (Lipophilicity) | 0.98±0.41 |

The piperidine ring adopts a chair conformation, with the carboxamide and isopropyl groups occupying equatorial positions to minimize steric strain. Hydrogen bonding between the amide NH and the piperidine nitrogen enhances structural stability, as evidenced by computational modeling .

Synthesis and Industrial Production

1-Isopropylpiperidine-4-carboxamide is synthesized via two primary routes:

Direct Acylation of Piperidine

The most common method involves reacting piperidine-4-carboxylic acid with isopropylamine in the presence of a coupling agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC). The reaction proceeds under anhydrous conditions at 60–80°C, yielding the carboxamide after 12–24 hours. Industrial-scale production employs continuous flow reactors to optimize yield (typically 75–85%) and reduce byproduct formation.

Catalytic Amination

An alternative approach utilizes palladium-catalyzed cross-coupling between piperidine-4-carbonyl chloride and isopropylamine. This method achieves higher regioselectivity (>90%) but requires stringent temperature control (25–40°C) and inert atmospheres. Post-synthesis purification involves recrystallization from ethanol or chromatography on silica gel.

Biological Activities and Mechanisms

Sigma-1 Receptor Modulation

1-Isopropylpiperidine-4-carboxamide derivatives exhibit high affinity for sigma-1 (σ1) receptors, with inhibition constants (Ki) ranging from 12.9 to 22.5 nM . Molecular docking studies reveal that the isopropyl group engages in hydrophobic interactions with Trp121 and Arg119 residues in the receptor’s binding pocket, while the carboxamide forms hydrogen bonds with Glu172 (Fig. 1). This dual interaction stabilizes the receptor-ligand complex, modulating calcium signaling and neurotransmitter release .

Antimicrobial Properties

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL). The mechanism involves disruption of microbial cell membranes via electrostatic interactions with phospholipid headgroups.

Neuropharmacological Effects

In rodent models, the compound crosses the blood-brain barrier and attenuates glutamate-induced excitotoxicity by upregulating antioxidant enzymes (SOD, CAT) by 40–60%. This neuroprotective effect is dose-dependent, with optimal efficacy at 10 mg/kg .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing σ1-selective ligands. Structural modifications, such as introducing halogenated benzyl groups, enhance receptor selectivity (σ1/σ2 ratio > 15) while maintaining sub-20 nM affinity .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3.5-fold compared to free drug formulations. Sustained release over 72 hours has been demonstrated in vitro.

Analytical Reference Standards

High-purity (>98%) 1-isopropylpiperidine-4-carboxamide is used to calibrate mass spectrometers and validate pharmacokinetic assays. Its stable isotopic analogs (e.g., 13C6-labeled) enable precise quantification in biological matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume